2-(Benzylamino)-1,1-diphenyl-1-ethanol
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Overview
Description
2-(Benzylamino)-1,1-diphenyl-1-ethanol is an organic compound that features a benzylamino group attached to a diphenylmethanol structure
Mechanism of Action
Target of Action
It is structurally similar to benzylamines, which are known to interact with tubulin . Tubulin is a protein that forms microtubules, which are essential for maintaining cell structure and facilitating cell division .
Mode of Action
Benzylamines, a related class of compounds, are known to interact with their targets via n-alkylation . This involves the transfer of an alkyl group from the benzylamine to its target, which can alter the target’s function .
Biochemical Pathways
Any disruption to tubulin function can impact a wide range of cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Pharmacokinetics
The pharmacokinetics of drugs generally determine the onset, duration, and intensity of their effects .
Result of Action
Disruption of tubulin function can lead to a variety of cellular effects, including changes in cell shape, impaired cell division, and altered intracellular transport .
Action Environment
The action, efficacy, and stability of 2-(Benzylamino)-1,1-diphenyl-1-ethanol can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the biological system in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1,1-diphenyl-1-ethanol typically involves the reaction of benzylamine with diphenylmethanol under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzylamine, followed by nucleophilic addition to diphenylmethanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of various substituted benzylamino derivatives.
Scientific Research Applications
2-(Benzylamino)-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with similar reactivity but lacking the diphenylmethanol structure.
Diphenylmethanol: Contains the diphenylmethanol moiety but lacks the benzylamino group.
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: A more complex compound with additional functional groups and potential therapeutic applications.
Uniqueness
2-(Benzylamino)-1,1-diphenyl-1-ethanol is unique due to its combination of a benzylamino group and a diphenylmethanol structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-(benzylamino)-1,1-diphenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-22-16-18-10-4-1-5-11-18/h1-15,22-23H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFMVUJQIGHMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666456 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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